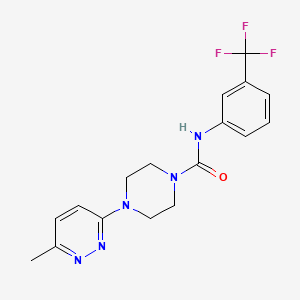

![molecular formula C16H9Br2N B2865228 6,8-dibromo-11H-indeno[1,2-b]quinoline CAS No. 865658-79-3](/img/structure/B2865228.png)

6,8-dibromo-11H-indeno[1,2-b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

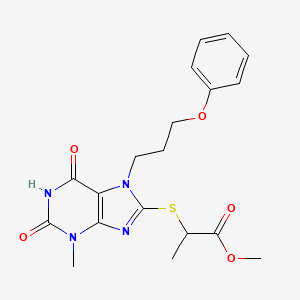

The molecular structure of “6,8-dibromo-11H-indeno[1,2-b]quinoline” is characterized by the presence of an indeno[1,2-b]quinoline core structure, with bromine atoms at the 6 and 8 positions . This structure is likely to influence its physical and chemical properties, as well as its potential biological activities.Physical And Chemical Properties Analysis

The physical and chemical properties of “6,8-dibromo-11H-indeno[1,2-b]quinoline” are not extensively documented in the available literature. The compound has a molecular weight of 375.06 . Further experimental studies would be required to fully characterize its physical and chemical properties.科学的研究の応用

JNK Inhibition for Anti-inflammatory Drug Development

The compound has been evaluated for its potential as a c-Jun N-terminal kinase (JNK) inhibitor . JNKs are critical in the regulation of various physiological and pathological processes. Specific derivatives of 11H-indeno[1,2-b]quinoline have shown sub-micromolar JNK binding affinity and selectivity for JNK1/JNK3 over JNK2. This suggests that these compounds could serve as small-molecule modulators for JNK, providing a pathway for the development of new anti-inflammatory drugs.

Antituberculosis Activity

Indenoquinoline derivatives have been discovered as potent dual agents with both antituberculosis and anti-inflammatory properties . One of the derivatives exhibited significant activity against the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to that of isoniazid, a well-known antituberculosis drug. This highlights the potential of 6,8-dibromo-11H-indeno[1,2-b]quinoline derivatives in treating tuberculosis.

Synthetic Chemistry and Medicinal Applications

The synthesis of 11H-indeno[1,2-b]quinoline derivatives has been explored for their potential medicinal applications . These compounds have been synthesized with good yields, indicating a viable pathway for large-scale production, which is essential for any pharmaceutical application.

Molecular Modeling for Drug Design

Molecular modeling studies have been conducted on 11H-indeno[1,2-b]quinoline derivatives to understand their binding interactions at the JNK catalytic site . This information is crucial for the rational design of drugs targeting JNK pathways, which are implicated in various diseases.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis has been utilized to determine important structural features of indenoquinoline derivatives that predict their antituberculosis activity . This approach helps in the optimization of the compounds for enhanced activity and reduced toxicity.

Neutrophil Activation and Superoxide Anion Generation

Research has indicated that certain indenoquinoline derivatives can affect neutrophil activation and superoxide anion generation . This is significant for understanding the compound’s role in the immune response and its potential therapeutic applications in conditions involving neutrophil dysregulation.

Chemical Isomerization Studies

Studies on the isomerization of similar compounds have provided insights into the behavior of 11H-indeno[1,2-b]quinoline derivatives . Understanding the interconversion of isomers is important for the development of stable and effective pharmaceuticals.

Lead Compound for Anti-inflammatory Therapeutics

The research on 11H-indeno[1,2-b]quinoline derivatives as JNK inhibitors positions them as potential lead compounds for the development of new anti-inflammatory therapeutics . Their ability to inhibit key pathways involved in inflammation makes them promising candidates for further drug development.

特性

IUPAC Name |

6,8-dibromo-11H-indeno[1,2-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Br2N/c17-12-7-11-6-10-5-9-3-1-2-4-13(9)15(10)19-16(11)14(18)8-12/h1-4,6-8H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPYXXSUHHCOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC4=C(C=C(C=C4C=C31)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-11H-indeno[1,2-b]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

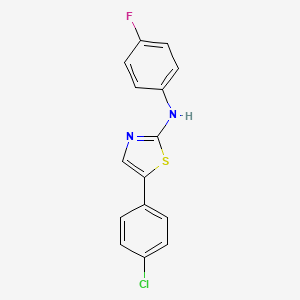

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)

![4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid](/img/structure/B2865155.png)

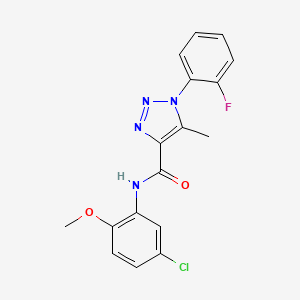

![N-(3-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2865160.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2865161.png)

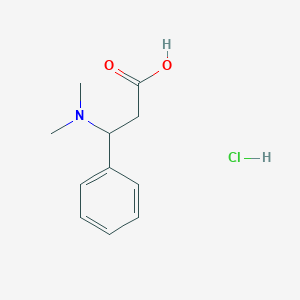

![Methyl 2-(ethylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865165.png)

![2-[4-[(4-Methyl-1,3-thiazol-2-yl)oxy]phenyl]acetic acid](/img/structure/B2865168.png)